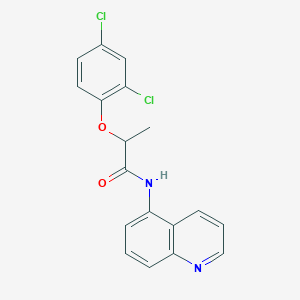![molecular formula C18H14ClN5O2S B278332 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278332.png)
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential application in the field of medicine.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its high potency and specificity. However, a limitation of using this compound is that it may have off-target effects and may not be suitable for all types of cancer.
将来の方向性
There are several future directions for the research on 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further study the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential of the compound in combination with other anti-cancer agents for enhanced efficacy. Additionally, research could be conducted to investigate the use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound with potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of other diseases. While the mechanism of action of the compound is not fully understood, studies have shown that it has significant biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and to identify its molecular targets.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the condensation of 2-chlorophenol with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C18H14ClN5O2S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H14ClN5O2S/c1-11-21-22-18-24(11)23-17(27-18)12-6-8-13(9-7-12)20-16(25)10-26-15-5-3-2-4-14(15)19/h2-9H,10H2,1H3,(H,20,25) |
InChIキー |
LMTDBQOGGKPFSP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)

![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)




![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)

![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)